
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by a group of researchers from the University of California, San Francisco. Since then, LFM-A13 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Antimicrobial Screening
Research on nicotinic acid derivatives, such as the ones prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrates significant antimicrobial activity against a range of bacteria and fungi. These compounds exhibit comparable efficacy to standard drugs, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Structural Characterization and Biological Implications
Nicotinamides, including various derivatives, are recognized for their broad applications from antimicrobial agents to biological process inhibitors. Structural modification of these compounds plays a crucial role in their biological activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole have provided insights into its potential as an aquaporin inhibitor, with implications for understanding its activity across different biological systems (Burnett et al., 2015).
Role in Cellular Metabolism and Disease Prevention
Nicotinamide is a critical component of cellular energy metabolism affecting physiology and disease states. Its role extends beyond metabolism, impacting oxidative stress and influencing pathways associated with cellular survival, immune system dysfunction, diabetes, and aging-related diseases. This underscores the potential of nicotinamide and its derivatives for therapeutic strategies across multiple diseases (Maiese et al., 2009).
Contribution to Cancer Research
The study of nicotinamide derivatives has provided valuable insights into cancer research, indicating that these compounds might play roles in epigenetic remodeling by creating a metabolic methylation sink. This process can lead to altered epigenetic states in cancer cells, influencing the expression of pro-tumorigenic gene products and pointing to a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Corrosion Inhibition and Material Science
Nicotinamide and its derivatives have also found applications in corrosion inhibition, demonstrating effectiveness in protecting mild steel in acidic environments. This highlights their potential utility in material science and industrial applications, where corrosion resistance is crucial (Jeeva et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-13(17)3-2-4-14(11)20-16(22)12-5-6-15(19-9-12)21-8-7-18-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHFIOEEJJJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)

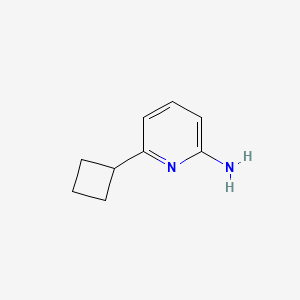
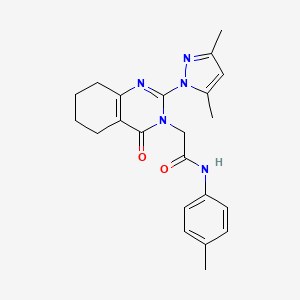
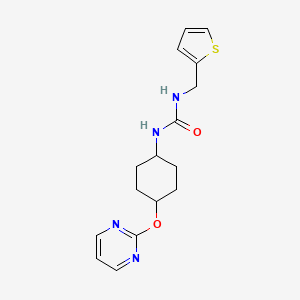
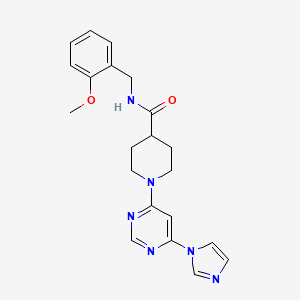
![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)
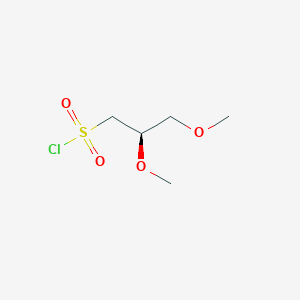


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)
